N-(1H-benzo[d]imidazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxamide
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Overview
Description
- This compound is a heterocyclic molecule with a complex structure. Its name reflects its constituents: a benzimidazole core, a thiazole ring, and a carboxamide group.
- Benzimidazoles are known for their diverse biological activities, including antiviral, antifungal, and anticancer properties.
- Our compound combines these features, making it an intriguing candidate for further investigation.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of an o-phenylenediamine derivative with an aromatic aldehyde, followed by cyclization and amide formation.
Reaction Conditions: Specific conditions vary, but typically involve refluxing the reactants in a suitable solvent (such as ethanol or dimethyl sulfoxide) with a catalyst (such as acetic acid).
Industrial Production: While not widely produced industrially, research labs can synthesize it on a smaller scale.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, potentially enhancing their biological activity.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: It may exhibit antiproliferative effects on tumor cell lines, as demonstrated in previous studies.
Medicine: Investigations focus on its pharmacological properties, including potential as a kinase inhibitor.
Industry: While not yet widely used, its unique structure could inspire drug development.
Mechanism of Action
Targets: This compound likely interacts with cellular kinases, particularly casein kinase 1 (CK1) isoforms.
Pathways: CK1 isoforms play roles in Wnt signaling, DNA damage response, cell cycle progression, and apoptosis.
Comparison with Similar Compounds
Uniqueness: Its combination of benzimidazole, thiazole, and carboxamide groups sets it apart.
Similar Compounds: While not identical, related compounds include other benzimidazole derivatives and kinase inhibitors.
Properties
Molecular Formula |
C20H19N5OS |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H19N5OS/c1-3-6-14-11-13(9-10-21-14)19-22-12(2)17(27-19)18(26)25-20-23-15-7-4-5-8-16(15)24-20/h4-5,7-11H,3,6H2,1-2H3,(H2,23,24,25,26) |
InChI Key |
WJDMLRNAJZOBLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
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